molecular formula C22H24N2O5 B562585 Benazeprilat-d5 CAS No. 1279033-05-4

Benazeprilat-d5

Cat. No. B562585
CAS RN: 1279033-05-4
M. Wt: 401.474
InChI Key: MADRIHWFJGRSBP-IARVFAGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benazeprilat-d5 is a synthetic, chiral, and water-soluble compound that is used in scientific research. It is a derivative of benazepril, a drug used for treating hypertension, and has been studied for its potential in a wide variety of research applications.

Scientific Research Applications

Congestive Heart Failure Treatment

Studies involving Benazeprilat-d5 can explore its role in treating congestive heart failure (CHF). By inhibiting ACE and reducing angiotensin II levels, benazeprilat can improve hemodynamic parameters such as cardiac output and decrease systemic vascular resistance, which is beneficial for patients with CHF .

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Benazeprilat-d5: can be used to investigate the dose-dependent effects of benazepril on the RAAS. This includes examining changes in biomarkers like angiotensin II, plasma renin activity, and aldosterone levels, which are crucial for understanding the RAAS’s role in cardiovascular diseases .

Pharmacokinetic Studies

The deuterated form, Benazeprilat-d5 , is valuable for pharmacokinetic studies. It serves as an internal standard that allows for accurate quantification and monitoring of benazepril levels in biological samples, aiding in the understanding of the drug’s absorption, distribution, metabolism, and excretion .

Veterinary Medicine

Research on Benazeprilat-d5 extends to veterinary medicine, particularly in the treatment of heart disease in dogs. It helps in assessing the therapeutic effects and optimizing dosages for canine patients, which can also provide comparative insights for human medicine .

Drug Interaction Studies

Benazeprilat-d5: is instrumental in studying potential drug interactions. As an ACE inhibitor, benazeprilat may interact with other medications, and its deuterated form can be used to track these interactions accurately, ensuring safe and effective combination therapies .

properties

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRIHWFJGRSBP-IARVFAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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